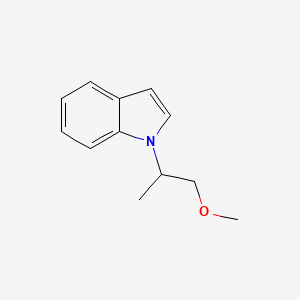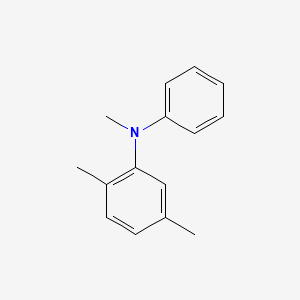
3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol is a chemical compound known for its unique structure and properties It is a derivative of acridine, a heterocyclic organic compound, and is characterized by the presence of a chloro, methoxy, and amino group attached to the acridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate . The reaction conditions often include heating and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Starting Material: 6,9-Dichloro-2-methoxyacridine
Reagents: Phenol, Ammonium carbonate
Conditions: Heating, Solvent (e.g., ethanol)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the acridine ring structure.
Aplicaciones Científicas De Investigación
3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Employed as a fluorescent probe for DNA labeling and studying cation and anion movement across membranes
Medicine: Investigated for its potential anticancer and antinociceptive activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol involves its interaction with biological molecules. It can intercalate into DNA, disrupting transcription and translation processes . Additionally, it has been shown to inhibit enzymes such as acetylcholinesterase, affecting neurotransmission . The compound’s antitumor activity is linked to its ability to induce oxidative stress and inhibit angiogenesis .
Comparación Con Compuestos Similares
3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol can be compared with other acridine derivatives:
9-Amino-6-chloro-2-methoxyacridine: Similar structure but lacks the phenol group, used as a DNA intercalator.
Ellipticines: Another class of compounds with anticancer properties, but with a different core structure.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Propiedades
Fórmula molecular |
C20H15ClN2O2 |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
3-[(6-chloro-2-methoxyacridin-9-yl)amino]phenol |
InChI |
InChI=1S/C20H15ClN2O2/c1-25-15-6-8-18-17(11-15)20(22-13-3-2-4-14(24)10-13)16-7-5-12(21)9-19(16)23-18/h2-11,24H,1H3,(H,22,23) |
Clave InChI |
AFIOHDFSEWOLPE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


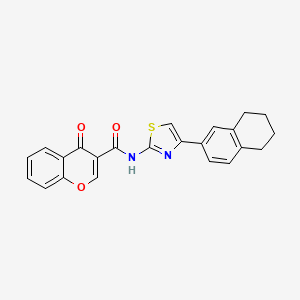
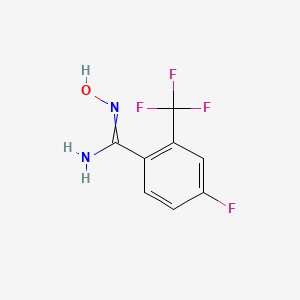
![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14115465.png)

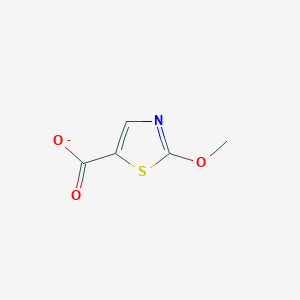


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)
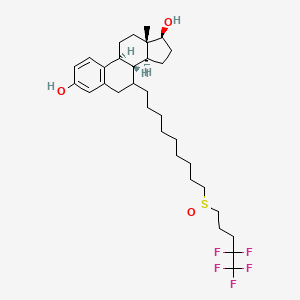
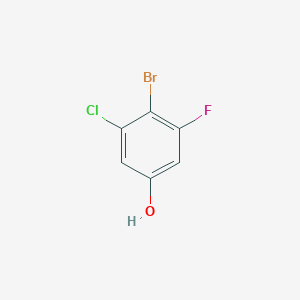
![2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14115496.png)
